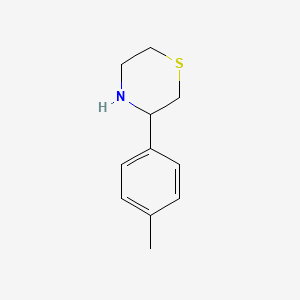

3-(4-Methylphenyl)thiomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

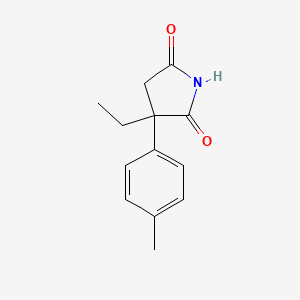

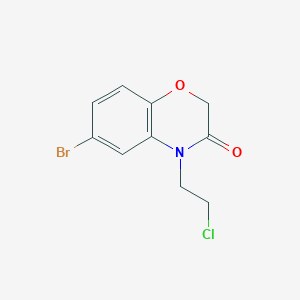

3-(4-Methylphenyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C11H15NS . It has a molecular weight of 193.31 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing a sulfur atom and a nitrogen atom . The InChI code is 1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

3-(4-Methylphenyl)thiomorpholine derivatives demonstrate potential in antimicrobial applications. Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions, finding these compounds to be promising for their antimicrobial properties. This study emphasizes the potential of thiomorpholine derivatives in modern therapeutics, particularly in combating microbial resistance (D. Kardile & N. Kalyane, 2010).

Use in Medicinal Chemistry

Walker and Rogier (2013) highlighted the importance of thiomorpholine and its derivatives as building blocks in medicinal chemistry. Their work involved synthesizing novel bicyclic thiomorpholine building blocks, which hold significance in developing new compounds with potential clinical applications (Daniel P. Walker & D. J. Rogier, 2013).

Solid Phase Synthesis

Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones. This method, starting from resin-bound protected cysteine, led to high-yield and high-purity derivatives, important for the development of new drugs and research compounds (A. Nefzi, M. Giulianotti, & R. Houghten, 1998).

Enantioselective Synthesis

Franceschini et al. (2003) reported the enantioselective synthesis of thiomorpholin-3-ones, emphasizing the importance of stereochemistry in medicinal chemistry. This process involved starting from (R)-phenylglycine methyl ester and led to the creation of enantiomerically pure thiomorpholin-3-ones, useful in the development of chiral drugs (N. Franceschini, S. D. Nascimento, P. Sonnet, & D. Guillaume, 2003).

Applications in Chemistry of Chromium Complexes

Preti and Tosi (1974) explored the reactions of chromium(III) halides with heterocyclic ligands containing thiomorpholin-3-one and related compounds. This study is significant for understanding the chemical properties and potential applications of thiomorpholine derivatives in coordination chemistry (C. Preti & G. Tosi, 1974).

Hydrogel Synthesis for Catalytic Applications

Ilgin, Ozay, and Ozay (2019) synthesized a novel hydrogel containing a thioether group from N-metacrylamido thiomorpholine, which demonstrated high catalytic activity for the reduction of 4-nitrophenol. This research showcases the potential of thiomorpholine derivatives in creating innovative materials with practical applications in catalysis (P. Ilgin, O. Ozay, & H. Ozay, 2019).

Safety and Hazards

The safety information for 3-(4-Methylphenyl)thiomorpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-(4-methylphenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXJMYXPPQMZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CSCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)